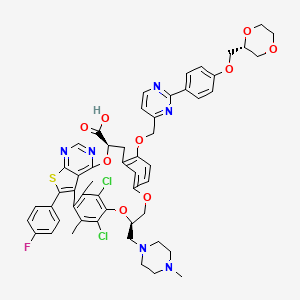

ABBV-467

Description

Properties

Molecular Formula |

C53H51Cl2FN6O9S |

|---|---|

Molecular Weight |

1038.0 g/mol |

IUPAC Name |

(11R,20R)-23,26-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,25-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid |

InChI |

InChI=1S/C53H51Cl2FN6O9S/c1-30-43-31(2)47(55)48(46(30)54)70-39(24-62-18-16-61(3)17-19-62)27-68-38-12-13-41(69-25-36-14-15-57-50(60-36)33-6-10-37(11-7-33)67-28-40-26-65-20-21-66-40)34(22-38)23-42(53(63)64)71-51-45-44(43)49(72-52(45)59-29-58-51)32-4-8-35(56)9-5-32/h4-15,22,29,39-40,42H,16-21,23-28H2,1-3H3,(H,63,64)/t39-,40-,42-/m1/s1 |

InChI Key |

BOMNURVTAHAEBQ-KWIIHVIGSA-N |

Isomeric SMILES |

CC1=C2C(=C(C(=C1Cl)O[C@@H](COC3=CC(=C(C=C3)OCC4=NC(=NC=C4)C5=CC=C(C=C5)OC[C@H]6COCCO6)C[C@@H](OC7=C8C2=C(SC8=NC=N7)C9=CC=C(C=C9)F)C(=O)O)CN1CCN(CC1)C)Cl)C |

Canonical SMILES |

CC1=C2C(=C(C(=C1Cl)OC(COC3=CC(=C(C=C3)OCC4=NC(=NC=C4)C5=CC=C(C=C5)OCC6COCCO6)CC(OC7=C8C2=C(SC8=NC=N7)C9=CC=C(C=C9)F)C(=O)O)CN1CCN(CC1)C)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

ABBV-467: A Deep Dive into Its Pro-Apoptotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of ABBV-467, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). This document will delve into the molecular interactions, cellular consequences, and the experimental validation of this compound's ability to induce apoptosis in cancer cells.

Core Mechanism: Selective Inhibition of MCL-1 to Unleash Apoptosis

This compound is a small molecule inhibitor designed to specifically target and neutralize MCL-1, a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate apoptosis, or programmed cell death.[1] In many cancers, the overexpression of anti-apoptotic proteins like MCL-1 allows malignant cells to evade this natural cell death process, contributing to tumor growth and resistance to therapy.[2]

The primary mechanism of action of this compound involves its high-affinity binding to the BH3-binding groove of the MCL-1 protein. This action prevents MCL-1 from sequestering and inactivating pro-apoptotic proteins, particularly BIM and BAK. By liberating these pro-apoptotic effectors, this compound triggers the intrinsic apoptotic pathway, leading to the activation of caspases and subsequent execution of cell death.

The selectivity of this compound for MCL-1 over other anti-apoptotic Bcl-2 family members, such as BCL-2 and BCL-xL, is a critical feature, potentially minimizing off-target effects.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key data.

Table 1: Binding Affinity of this compound to Bcl-2 Family Proteins

| Protein | Binding Affinity (Ki, nM) | Assay Method |

| MCL-1 | < 0.01 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

| BCL-2 | > 642 | TR-FRET |

| BCL-xL | > 376 | TR-FRET |

| BCL-w | > 247 | TR-FRET |

| BFL-1/A1 | > 402 | TR-FRET |

Table 2: Cellular Efficacy of this compound in MCL-1 Dependent Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) | Assay Method |

| AMO-1 | Multiple Myeloma | 0.16 | CellTiter-Glo® |

| H929 | Multiple Myeloma | 0.47 | CellTiter-Glo® |

| MV4-11 | Acute Myeloid Leukemia | 3.91 | CellTiter-Glo® |

| DLD-1 | Colorectal Cancer (BCL-xL dependent) | > 10,000 | CellTiter-Glo® |

Signaling Pathway

The mechanism of this compound-induced apoptosis is centered on the intrinsic or mitochondrial pathway of apoptosis. The following diagram illustrates the key steps.

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity

This assay quantitatively measures the binding affinity of this compound to MCL-1 and other Bcl-2 family proteins.

-

Materials:

-

Recombinant His-tagged human MCL-1, BCL-2, BCL-xL, BCL-w, and BFL-1/A1 proteins.

-

Biotinylated BH3-domain peptides (e.g., from BIM).

-

Terbium-cryptate labeled anti-His antibody (donor).

-

Streptavidin-d2 (acceptor).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA).

-

This compound serially diluted in DMSO.

-

384-well low-volume white plates.

-

TR-FRET-compatible plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the recombinant Bcl-2 family protein, biotinylated BH3 peptide, and the serially diluted this compound.

-

Incubate at room temperature for 60 minutes to allow for binding equilibrium.

-

Add the TR-FRET detection reagents (Terbium-cryptate labeled anti-His antibody and Streptavidin-d2).

-

Incubate for an additional 60 minutes at room temperature, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

Calculate the ratio of acceptor to donor fluorescence.

-

Determine the Ki value by fitting the data to a competitive binding model.

-

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

-

Materials:

-

Cancer cell lines (e.g., AMO-1, H929, MV4-11, DLD-1).

-

Appropriate cell culture medium and supplements.

-

This compound.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Opaque-walled 96-well plates.

-

Luminometer.

-

-

Procedure:

-

Seed cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight (for adherent cells).

-

Treat cells with a serial dilution of this compound for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate the EC50 value by plotting the luminescence signal against the log of the drug concentration.

-

Caspase-3/7 Activation Assay

This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

-

Materials:

-

MCL-1 dependent cancer cell line (e.g., H929).

-

This compound.

-

Caspase-Glo® 3/7 Assay kit (Promega).

-

White-walled 96-well plates.

-

Luminometer.

-

-

Procedure:

-

Seed cells in white-walled 96-well plates.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 6 hours).

-

Equilibrate the plate to room temperature.

-

Add Caspase-Glo® 3/7 reagent to each well.

-

Mix gently and incubate at room temperature for 1 hour.

-

Measure luminescence using a luminometer.

-

Mitochondrial Membrane Potential Assay

This assay detects the loss of mitochondrial membrane potential (ΔΨm), an early event in apoptosis.

-

Materials:

-

MCL-1 dependent cancer cell line.

-

This compound.

-

JC-1 or TMRE mitochondrial membrane potential dye.

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in a buffer containing the mitochondrial membrane potential dye (e.g., JC-1).

-

Incubate according to the dye manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Analyze the cells by flow cytometry, measuring the fluorescence shift indicating the loss of mitochondrial membrane potential.

-

Phosphatidylserine Externalization Assay (Annexin V Staining)

This assay identifies the externalization of phosphatidylserine, a hallmark of early apoptosis.

-

Materials:

-

MCL-1 dependent cancer cell line.

-

This compound.

-

FITC-conjugated Annexin V.

-

Propidium Iodide (PI).

-

Annexin V binding buffer.

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with this compound.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow to characterize the pro-apoptotic activity of a compound like this compound.

Caption: Experimental workflow for characterizing this compound.

References

ABBV-467: An In-Depth Technical Guide on MCL-1 Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of ABBV-467, a potent and selective inhibitor of the Myeloid Cell Leukemia 1 (MCL-1) protein. The document details the quantitative binding affinity, the experimental methodologies used for its determination, and the broader context of the MCL-1 signaling pathway.

Quantitative Binding Affinity

This compound demonstrates high-affinity binding to human MCL-1, with a dissociation constant (Ki) of less than 0.01 nM.[1] Its selectivity for MCL-1 is significant, with substantially weaker affinity for other BCL-2 family proteins. This high selectivity is a critical attribute for a targeted therapy, minimizing off-target effects. The binding affinities were determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1]

Table 1: this compound Binding Affinity for BCL-2 Family Proteins

| Protein | Binding Affinity (Ki, nM) |

| MCL-1 | < 0.01 |

| BCL-2 | 247 - 642 |

| BCL-xL | > 376 |

| BCL-w | > 247 |

| BCL2-A1 | > 402 |

Data sourced from Yuda J, et al. Commun Med (Lond). 2023.[1]

Binding Kinetics

As of the latest available data, specific kinetic parameters for the interaction between this compound and MCL-1, such as the association rate constant (ka) and the dissociation rate constant (kd), have not been publicly disclosed in the reviewed scientific literature.

Experimental Protocols

The primary method used to quantify the binding affinity of this compound to MCL-1 was a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of this compound to MCL-1 by competing with a fluorescently labeled tracer molecule that also binds to MCL-1.

Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., terbium cryptate) conjugated to an anti-tag antibody (e.g., anti-GST) and an acceptor fluorophore (e.g., d2) conjugated to a tracer that binds to the protein of interest (MCL-1). When the donor and acceptor are in close proximity (i.e., when the tracer is bound to MCL-1), excitation of the donor results in energy transfer to the acceptor, which then emits a specific fluorescent signal. Unlabeled this compound competes with the fluorescent tracer for binding to MCL-1. An increase in the concentration of this compound leads to the displacement of the tracer, a decrease in FRET, and a subsequent reduction in the acceptor's emission signal. The IC50 is determined from the dose-response curve and then converted to a Ki value.

General Protocol Outline:

-

Reagent Preparation: Recombinant human MCL-1 protein (e.g., GST-tagged), a fluorescently-labeled tracer known to bind MCL-1, an anti-tag antibody conjugated to a FRET donor (e.g., anti-GST-Tb), and this compound at various concentrations are prepared in an appropriate assay buffer.

-

Assay Plate Preparation: A serial dilution of this compound is added to the wells of a microplate.

-

Addition of MCL-1 and Tracer: A pre-mixed solution of the MCL-1 protein and the fluorescent tracer is added to the wells containing this compound.

-

Addition of FRET Donor: The anti-tag antibody-donor conjugate is added to the wells.

-

Incubation: The plate is incubated at room temperature for a specified period to allow the binding reaction to reach equilibrium.

-

Signal Detection: The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements, typically with an excitation wavelength around 340 nm and emission wavelengths for both the donor and acceptor (e.g., ~620 nm for the donor and ~665 nm for the acceptor).

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. The data are then plotted as a function of the inhibitor concentration, and the IC50 value is determined by fitting the data to a suitable dose-response curve. The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

MCL-1 is a key pro-survival protein belonging to the BCL-2 family. It plays a crucial role in regulating the intrinsic pathway of apoptosis by sequestering the pro-apoptotic proteins BAK and BAX, thereby preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP).

This compound acts as a BH3 mimetic, binding to the BH3-binding groove of MCL-1.[1] This action displaces pro-apoptotic proteins like BIM, BAK, and BAX that are sequestered by MCL-1. The release of BAK and BAX allows them to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade, ultimately resulting in programmed cell death (apoptosis).

Diagrams:

Caption: TR-FRET Experimental Workflow.

References

ABBV-467: A Structural and Mechanistic Analysis of a Potent MCL-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural biology of ABBV-467, a highly potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). This document summarizes key structural data, binding affinities, and cellular activity, and details the experimental protocols utilized in its characterization. Furthermore, it visualizes the inhibitor's mechanism of action and the experimental workflow for its evaluation.

Introduction

This compound is a novel macrocyclic molecule designed to inhibit MCL-1, a key member of the B-cell lymphoma 2 (BCL-2) family of proteins.[1][2] MCL-1 is a pro-survival protein that is frequently overexpressed in various cancers, contributing to tumor maintenance and resistance to therapy.[2][3] By binding to MCL-1, this compound prevents it from sequestering pro-apoptotic proteins, thereby triggering the intrinsic apoptotic pathway in cancer cells.[2][4] Preclinical studies have demonstrated its efficacy in hematological malignancy models, although clinical development has been hampered by observations of cardiac troponin increases in patients.[1][4]

Structural Biology and PDB Analysis

The high-resolution crystal structure of this compound in complex with human MCL-1 provides critical insights into its potent and selective inhibitory activity.

PDB Entry: The X-ray crystal structure of this compound bound to MCL-1 has been deposited in the Protein Data Bank with the accession code 8EL1 .[1][5][6]

The structure reveals that the macrocyclic core of this compound pre-organizes the molecule into a conformation that is highly complementary to the binding groove of MCL-1.[1] This structural feature is a key contributor to its high target affinity and potency. The design of this compound evolved from a linear precursor, with macrocyclization informed by the bound conformation of the initial compound.[1][5]

Quantitative Data Summary

The following tables summarize the binding affinity and cellular efficacy of this compound against various BCL-2 family members and cancer cell lines.

Table 1: this compound Binding Affinity for BCL-2 Family Proteins [1][7]

| Protein | Dissociation Constant (Ki) (nM) |

| MCL-1 | < 0.010 |

| BCL-XL | > 200 |

| BCL-2 | > 200 |

| BCL-W | > 200 |

| BCL2-A1 | > 200 |

Data are representative of the mean of at least 3 independent experiments.

Table 2: Cellular Efficacy of this compound in Hematological Cancer Cell Lines [1][7]

| Cell Line | Cancer Type | EC50 (nM) |

| AMO-1 | Multiple Myeloma | 0.16 |

| H929 | Multiple Myeloma | 0.47 |

| MV4-11 | Acute Myeloid Leukemia | 3.91 |

The impact on cell viability was determined by CellTiter-Glo® after 24 hours of continuous treatment.

Mechanism of Action: Inducing Apoptosis

This compound functions by disrupting the interaction between MCL-1 and pro-apoptotic proteins like BAK.[8] In cancer cells dependent on MCL-1 for survival, this inhibition leads to the activation of the intrinsic apoptotic pathway.

Caption: Mechanism of this compound action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

X-ray Crystallography

To determine the co-crystal structure of this compound and MCL-1, the following protocol was employed:

-

Protein Expression and Purification: Human MCL-1 protein (residues 172-327) was expressed in E. coli and purified using affinity and size-exclusion chromatography.

-

Complex Formation: Purified MCL-1 was incubated with a molar excess of this compound.

-

Crystallization: The MCL-1/ABBV-467 complex was crystallized using vapor diffusion techniques.

-

Data Collection and Structure Determination: X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement and refined to produce the final model (PDB: 8EL1).[1]

Binding Affinity Assays (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

The binding affinity of this compound to BCL-2 family proteins was quantified using a competitive binding assay:

-

Reagents: Recombinant BCL-2 family proteins, fluorescently labeled tracer peptides, and this compound.

-

Assay Principle: The assay measures the displacement of a fluorescent tracer from the protein's binding pocket by the inhibitor.

-

Procedure: A fixed concentration of protein and tracer were incubated with serial dilutions of this compound.

-

Data Analysis: The TR-FRET signal was measured, and the Ki values were calculated from the resulting dose-response curves.[1]

Cell Viability Assays

To assess the cytotoxic effects of this compound on cancer cell lines:

-

Cell Culture: Tumor cell lines (e.g., AMO-1, H929, MV4-11) were cultured under standard conditions.

-

Treatment: Cells were treated with a range of this compound concentrations for 24 hours.

-

Viability Measurement: Cell viability was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: The half-maximal effective concentration (EC50) values were determined from the dose-response curves.[1]

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound was evaluated in mouse models:

-

Model System: Immunocompromised mice were implanted with human multiple myeloma (AMO-1) or acute myelogenous leukemia (MV4-11) tumor cells.

-

Dosing: Once tumors reached a specified volume, mice were treated with intravenous (IV) administrations of this compound.

-

Efficacy Endpoints: Tumor growth inhibition (TGI) and tumor growth delay (TGD) were measured over time.

-

Statistical Analysis: Statistical tests such as the student's t-test and Mann-Whitney U test were used to determine the significance of the observed anti-tumor effects.[1]

Experimental and Clinical Development Workflow

The development and evaluation of this compound followed a structured workflow from preclinical discovery to clinical investigation.

Caption: Development workflow for this compound.

Conclusion

This compound is a potent and highly selective MCL-1 inhibitor, with its macrocyclic structure contributing significantly to its affinity. The structural and quantitative data presented herein underscore its intended mechanism of action, which is the induction of apoptosis in MCL-1-dependent cancer cells. While demonstrating promising preclinical efficacy, the emergence of cardiac toxicity in early clinical trials highlights a significant challenge for the therapeutic application of this class of inhibitors.[4][9] Further research is necessary to understand and mitigate this on-target toxicity to realize the full therapeutic potential of MCL-1 inhibition in oncology.

References

- 1. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. cris.tau.ac.il [cris.tau.ac.il]

- 4. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rcsb.org [rcsb.org]

ABBV-467: A Technical Guide to its High Selectivity for MCL-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective inhibition of Myeloid Cell Leukemia-1 (MCL-1) by the investigational compound ABBV-467. As a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, MCL-1 is a key regulator of the intrinsic apoptotic pathway and a critical pro-survival protein in many cancer types.[1][2] The development of selective MCL-1 inhibitors like this compound represents a promising therapeutic strategy for various hematological malignancies.[3][4] This document will detail the quantitative selectivity of this compound, the experimental protocols used for its characterization, and visual representations of its mechanism and the methodologies employed.

Quantitative Selectivity Profile of this compound

This compound demonstrates exceptional potency and selectivity for MCL-1 over other anti-apoptotic Bcl-2 family proteins. This high selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The binding affinity of this compound to various Bcl-2 family members has been quantified using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[5][6]

The data presented in the following table summarizes the binding affinities (Ki) of this compound for MCL-1 in comparison to other key Bcl-2 family proteins.

| Protein | Binding Affinity (Ki, nM) | Assay Method |

| MCL-1 | <0.01 | TR-FRET |

| BCL-2 | 247-642 | TR-FRET |

| BCL-XL | 247-642 | TR-FRET |

| BCL-W | 247-642 | TR-FRET |

| BFL-1 (BCL2A1) | Not explicitly stated, but within the 247-642 nM range for other off-targets. | TR-FRET |

Data sourced from publicly available preclinical data on this compound.[6]

As the data indicates, this compound exhibits a sub-nanomolar binding affinity for MCL-1, while its affinity for other Bcl-2 family proteins is significantly weaker, in the mid- to high-nanomolar range.[6] This remarkable difference underscores the high selectivity of this compound for its intended target.

Signaling Pathway of this compound Selective Inhibition

The intrinsic apoptosis pathway is tightly regulated by the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. This compound selectively disrupts this balance in cancer cells that are dependent on MCL-1 for survival.

References

- 1. Facebook [cancer.gov]

- 2. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. drughunter.com [drughunter.com]

- 5. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]

The Role of ABBV-467 in Hematological Malignancies: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABBV-467 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a key survival factor for many hematological malignancies. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and clinical findings. It includes a compilation of quantitative data, descriptions of experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound for research and drug development professionals.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with their dysregulation being a hallmark of cancer.[1] Mcl-1, a pro-survival member of this family, is frequently overexpressed in various hematological malignancies, including multiple myeloma (MM) and acute myeloid leukemia (AML), where it contributes to tumor maintenance and resistance to therapy.[1][2] this compound is a novel macrocyclic molecule designed to selectively inhibit Mcl-1, thereby restoring the apoptotic potential of cancer cells.[1]

Mechanism of Action

This compound selectively binds to the BH3-binding groove of Mcl-1 with high affinity, preventing it from sequestering pro-apoptotic proteins like Bak.[3] This releases Bak, which can then oligomerize and induce mitochondrial outer membrane permeabilization, leading to the activation of caspases and subsequent apoptosis.[3]

Signaling Pathway

Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.

Quantitative Preclinical Data

The preclinical activity of this compound has been evaluated in various in vitro and in vivo models of hematological malignancies.

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | Result | Reference |

| Binding Affinity (Ki) | Mcl-1 | <0.01 nM | [4][5] |

| Binding Affinity (Ki) | Other Bcl-2 family proteins | 247-642 nM | [4] |

| Cellular Activity (EC50) | AMO-1 (Multiple Myeloma) | 0.16 nM | [4] |

| Cellular Activity (EC50) | H929 (Multiple Myeloma) | 0.47 nM | [4] |

| Cellular Activity (EC50) | MV4-11 (AML) | 3.91 nM | [4] |

| Cellular Activity (EC50) | DLD-1 (Colorectal Cancer) | >10,000 nM | [4] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| Multiple Myeloma | AMO-1 | This compound (3.13 mg/kg, i.v.) | Single dose | 46% | [1][4] |

| Multiple Myeloma | AMO-1 | This compound (6.25 mg/kg, i.v.) | Single dose | - | [1][4] |

| Multiple Myeloma | AMO-1 | This compound (12.5 mg/kg, i.v.) | Single dose | 97% (complete regression) | [1][4] |

| AML | OCI-AML2 | This compound + Venetoclax | - | 99% | [4] |

| AML | OCI-AML2 | This compound + 5-azacitidine | - | 99% | [4] |

Experimental Protocols

Detailed experimental protocols for the key assays are outlined below. Note that some specifics are based on standard methodologies as full internal protocols are not publicly available.

In Vitro Binding Affinity Assay (FRET-based)

A Förster Resonance Energy Transfer (FRET) assay was likely used to determine the binding affinity of this compound to Mcl-1 and other Bcl-2 family proteins.

-

Principle: This assay measures the proximity of two fluorophores. A fluorescently labeled peptide corresponding to the BH3 domain of a pro-apoptotic protein is incubated with a fluorescently labeled Bcl-2 family protein. Binding brings the fluorophores close, allowing FRET to occur. A competing compound like this compound will disrupt this interaction, leading to a decrease in the FRET signal.

-

General Protocol:

-

Recombinant human Mcl-1 and other Bcl-2 family proteins are labeled with a donor fluorophore (e.g., terbium chelate).

-

A synthetic peptide from a BH3-only protein (e.g., Bim) is labeled with an acceptor fluorophore (e.g., fluorescein).

-

The labeled protein and peptide are incubated in an appropriate assay buffer to allow for binding and generation of a stable FRET signal.

-

Serial dilutions of this compound are added to the mixture.

-

The reaction is incubated to reach equilibrium.

-

The FRET signal is measured using a plate reader capable of time-resolved fluorescence.

-

The Ki is calculated from the IC50 values determined from the dose-response curves.

-

Cellular Apoptosis Assays

The induction of apoptosis in cancer cell lines by this compound was assessed through multiple assays.[1]

-

Caspase-3/7 Activation Assay:

-

Hematological cancer cell lines (e.g., H929) are seeded in 96-well plates.

-

Cells are treated with varying concentrations of this compound for a specified time.

-

A luminogenic substrate for activated caspase-3 and -7 (e.g., a proluminescent DEVD-peptide) is added.

-

The luminescence, which is proportional to caspase activity, is measured using a luminometer.

-

-

Mitochondrial Membrane Potential Assay:

-

Cells are treated with this compound as described above.

-

A fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRM) is added to the cells.

-

The fluorescence is analyzed by flow cytometry. A decrease in fluorescence indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.

-

-

Phosphatidylserine Externalization Assay (Annexin V Staining):

-

Cells are treated with this compound.

-

Cells are washed and resuspended in an Annexin V binding buffer.

-

FITC-conjugated Annexin V and a viability dye like propidium iodide (PI) are added.

-

After incubation, the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.

-

In Vivo Xenograft Studies

The antitumor efficacy of this compound was evaluated in mouse xenograft models of human hematological malignancies.[1][2]

-

Animal Models: Female C.B-17 SCID-beige mice were used for AMO-1, OPM-2, NCI-H929, and OCI-AML2 xenografts. Female NSG mice were used for MV4-11 systemic models.

-

Tumor Implantation:

-

For solid tumor xenografts, human cancer cells (e.g., 5 x 10^6 AMO-1 cells) were implanted subcutaneously into the flanks of the mice.

-

For disseminated leukemia models, cells were injected intravenously.

-

-

Treatment:

-

Once tumors reached a palpable size (e.g., ~200 mm³), mice were randomized into treatment and vehicle control groups.

-

This compound was administered intravenously (i.v.) at the doses and schedules indicated in Table 2.

-

For combination studies, venetoclax was administered orally (p.o.) and 5-azacitidine was given intravenously.

-

-

Efficacy Assessment:

-

Tumor volume was measured regularly using calipers (Volume = 0.5 x length x width²).

-

Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

-

For systemic models, disease progression was monitored by bioluminescence imaging.

-

Body weight and overall health of the animals were monitored as indicators of toxicity.

-

Clinical Trial Findings

A first-in-human, multicenter, open-label, dose-escalation Phase I clinical trial (NCT04178902) was conducted to evaluate the safety, pharmacokinetics, and efficacy of this compound monotherapy in patients with relapsed/refractory multiple myeloma.[1][2]

-

Patient Population: 8 patients with relapsed/refractory multiple myeloma were enrolled.[1][2][6]

-

Efficacy: One patient experienced disease control for 8 months.[1][6]

-

Safety: A significant safety concern emerged with increases in plasma cardiac troponin levels observed in 4 of the 8 patients, suggesting potential on-target cardiotoxicity.[1][2][6] This is considered a potential class effect for Mcl-1 inhibitors.[2]

Experimental Workflow: From Preclinical to Clinical Evaluation

Caption: Preclinical to clinical development workflow for this compound.

Conclusion and Future Directions

This compound is a highly potent and selective Mcl-1 inhibitor with demonstrated preclinical efficacy in models of hematological malignancies. It effectively induces apoptosis in Mcl-1-dependent cancer cells and leads to tumor regression in vivo, both as a monotherapy and in combination with other agents. However, the first-in-human trial revealed a significant safety concern of cardiac troponin elevation, suggesting on-target cardiotoxicity. This finding may represent a class effect for Mcl-1 inhibitors and poses a challenge for the future clinical development of this therapeutic class.[4] Further research is needed to understand and mitigate this cardiotoxicity to unlock the full therapeutic potential of Mcl-1 inhibition in hematological malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

ABBV-467: A Technical Guide to its Caspase-3/7-Mediated Apoptotic Induction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of ABBV-467, a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). A growing body of preclinical evidence highlights the therapeutic potential of this compound in hematological malignancies through the targeted induction of apoptosis, a form of programmed cell death critical for tissue homeostasis and the elimination of cancerous cells.[1][2][3] This document provides a detailed overview of the signaling pathways involved, experimental protocols for assessing its activity, and quantitative data from key studies.

Core Mechanism: Induction of Apoptosis via MCL-1 Inhibition

This compound functions by binding to MCL-1, a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that promotes cell survival.[1] In many cancers, MCL-1 is overexpressed, preventing the activation of the apoptotic cascade and contributing to tumor progression and resistance to therapy.[2] By inhibiting MCL-1, this compound unleashes pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. This culminates in the activation of effector caspases, primarily caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.[2]

Signaling Pathway of this compound-Induced Apoptosis

The induction of apoptosis by this compound follows a well-defined signaling cascade initiated by the inhibition of MCL-1. The following diagram illustrates the key molecular events leading to caspase-3/7 activation.

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified in various preclinical models. The following tables summarize the cellular activity and binding affinity of this compound.

Table 1: Cellular Activity of this compound in Hematological Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) |

| AMO-1 | Multiple Myeloma | 0.16[4] |

| H929 | Multiple Myeloma | 0.47[4] |

| MV4-11 | Acute Myeloid Leukemia | 3.91[4] |

Table 2: Binding Affinity of this compound to Bcl-2 Family Proteins

| Protein | Binding Affinity (Ki, nM) |

| MCL-1 | <0.01[4] |

| Bcl-2 | 642[4] |

| Bcl-xL | 247[4] |

| Bcl-w | >10000 |

| Bfl-1 | 247 |

Note: Data for Bcl-w and Bfl-1 are not explicitly available in the provided search results but are included for a comprehensive view of selectivity, which is a key feature of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used to assess this compound-induced caspase-3/7 activation.

Caspase-3/7 Activation Assay

This protocol describes the measurement of caspase-3/7 activity in cell lines treated with this compound.

Objective: To quantify the dose-dependent activation of caspase-3/7 in response to this compound treatment.

Materials:

-

MCL-1-dependent cancer cell lines (e.g., H929, AMO-1)

-

This compound

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

Caspase-3/7 detection reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)

-

Cell culture medium and supplements

-

Microplate reader or high-content imaging system (e.g., Incucyte®)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis. For mechanism validation, a set of cells can be pre-treated with a pan-caspase inhibitor like z-VAD-fmk (typically 50 µM) for 1 hour before adding this compound.[2][5]

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a specified period (e.g., 6, 12, 24 hours).

-

Reagent Addition: Add the caspase-3/7 detection reagent to each well according to the manufacturer's instructions.

-

Signal Detection: Measure the fluorescence signal using a microplate reader or image the cells using a high-content imaging system. The signal intensity is proportional to the caspase-3/7 activity.

-

Data Analysis: Normalize the data to the vehicle control and plot the results as fold-change in caspase-3/7 activation versus this compound concentration.

Experimental Workflow for Assessing Apoptosis

The following diagram outlines the typical workflow for investigating this compound's pro-apoptotic effects.

Caption: Experimental workflow for apoptosis assessment.

Conclusion

This compound is a potent and selective MCL-1 inhibitor that effectively induces apoptosis in MCL-1-dependent cancer cells through the activation of caspase-3 and caspase-7. The data presented in this guide underscore its mechanism-based activity and provide a framework for further investigation into its therapeutic potential. The detailed experimental protocols and workflows offer a practical guide for researchers in the field of oncology drug discovery and development. While preclinical data are promising, it is important to note that clinical development of some MCL-1 inhibitors has been associated with on-target cardiotoxicity, a factor that requires careful consideration in future studies.[3][4]

References

- 1. Facebook [cancer.gov]

- 2. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

The Impact of ABBV-467 on Mitochondrial Membrane Potential: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ABBV-467, a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1), on mitochondrial membrane potential. The content herein is curated for an audience with a professional background in cellular biology, oncology, and pharmacology.

Executive Summary

This compound is a potent and selective small molecule inhibitor of MCL-1, a key pro-survival protein of the B-cell lymphoma 2 (BCL-2) family.[1] Overexpression of MCL-1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy. This compound is designed to restore the natural process of programmed cell death by inhibiting MCL-1. A critical event in the intrinsic pathway of apoptosis is the permeabilization of the mitochondrial outer membrane, which is closely associated with a decrease in the mitochondrial membrane potential (ΔΨm). Preclinical studies have demonstrated that this compound induces a dose-dependent loss of mitochondrial membrane potential in MCL-1-dependent cancer cell lines, a key indicator of its on-target pro-apoptotic activity.[2] This guide will detail the mechanism of action, present illustrative quantitative data, provide a representative experimental protocol for assessing the impact on ΔΨm, and visualize the associated cellular pathways and workflows.

Mechanism of Action: this compound and the Intrinsic Apoptotic Pathway

MCL-1 functions by sequestering pro-apoptotic effector proteins such as BAK and BAX, preventing their oligomerization and subsequent permeabilization of the outer mitochondrial membrane. By binding to MCL-1 with high affinity, this compound displaces these pro-apoptotic proteins.[3][4] Freed from inhibition, BAK and BAX can then form pores in the mitochondrial membrane, leading to the dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade and culminates in apoptosis.[2] The activity of this compound has been shown to be dependent on the presence of BAK.[2]

Signaling Pathway Diagram

Quantitative Analysis of Mitochondrial Membrane Potential Depolarization

Treatment of the multiple myeloma cell line H929 with this compound results in a dose-dependent increase in the population of cells with depolarized mitochondria. While the precise quantitative data from the definitive study by Yuda et al. is not publicly available, the following table provides an illustrative representation of such a dose-response relationship, which is consistent with the published descriptions.[2]

| This compound Concentration (nM) | Percentage of Cells with Depolarized Mitochondria (%) |

| 0 (Vehicle Control) | 5.2 |

| 1 | 15.8 |

| 10 | 45.3 |

| 100 | 85.1 |

| 1000 | 92.5 |

| Note: The data presented in this table is illustrative and intended to represent a typical dose-dependent effect. It is not derived from the primary research data. |

Experimental Protocol: Assessment of Mitochondrial Membrane Potential

The following is a representative, detailed protocol for the measurement of mitochondrial membrane potential (ΔΨm) in a suspension cell line, such as H929, using the fluorescent dye JC-1 and analysis by flow cytometry. This protocol is based on standard methodologies for this type of assay.[5][6][7]

Materials and Reagents

-

H929 multiple myeloma cells

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

-

DMSO (for dissolving this compound and JC-1)

-

FCCP or CCCP (protonophore for positive control)

-

Flow cytometer

Experimental Procedure

-

Cell Culture and Treatment:

-

Culture H929 cells in complete medium to a density of approximately 1 x 10^6 cells/mL.

-

Prepare serial dilutions of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.1%.

-

Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 6 hours in a humidified incubator at 37°C and 5% CO2.

-

For a positive control, treat a separate sample of cells with 50 µM FCCP for 15-30 minutes prior to analysis.

-

-

JC-1 Staining:

-

Harvest the cells by centrifugation at 400 x g for 5 minutes.

-

Wash the cells once with warm PBS.

-

Resuspend the cell pellet in complete medium containing 2 µM JC-1 dye.

-

Incubate the cells for 15-30 minutes at 37°C in the dark.

-

-

Flow Cytometry Analysis:

-

After incubation, centrifuge the cells at 400 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of PBS for analysis.

-

Analyze the samples on a flow cytometer.

-

Excite the cells with a 488 nm laser.

-

Detect JC-1 monomers (indicative of low ΔΨm) in the green channel (e.g., 530/30 nm filter).

-

Detect JC-1 aggregates (indicative of high ΔΨm) in the red channel (e.g., 585/42 nm filter).

-

For each sample, collect data from at least 10,000 events.

-

-

Data Analysis:

-

Gate the cell population based on forward and side scatter to exclude debris.

-

Create a dot plot of red fluorescence versus green fluorescence.

-

Healthy cells with polarized mitochondria will exhibit high red fluorescence, while apoptotic cells with depolarized mitochondria will show a shift to high green fluorescence.

-

Quantify the percentage of cells in each population for each treatment condition.

-

Experimental Workflow Diagram

Conclusion

The selective MCL-1 inhibitor this compound effectively induces apoptosis in MCL-1-dependent cancer cells. A key mechanistic step in this process is the disruption of the mitochondrial membrane potential, a direct consequence of the activation of pro-apoptotic proteins BAK and BAX. The dose-dependent nature of this effect underscores the on-target activity of this compound and serves as a critical biomarker for its pro-apoptotic efficacy. The methodologies and data presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development.

References

- 1. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cris.tau.ac.il [cris.tau.ac.il]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chem-agilent.com [chem-agilent.com]

- 6. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Target Validation of ABBV-467 in Multiple Myeloma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of ABBV-467, a potent and selective inhibitor of Myeloid Cell Leukemia-1 (MCL-1), for the treatment of multiple myeloma. This document outlines the preclinical and early clinical evidence supporting MCL-1 as a therapeutic target in this malignancy and details the experimental methodologies used to validate the efficacy and mechanism of action of this compound.

Executive Summary

Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. A key survival mechanism for these cancer cells is the overexpression of anti-apoptotic proteins, including MCL-1. This compound is a novel small molecule designed to selectively inhibit MCL-1, thereby inducing apoptosis in MCL-1-dependent cancer cells. Preclinical studies have demonstrated the potent anti-tumor activity of this compound in multiple myeloma models, both in vitro and in vivo. A first-in-human Phase 1 clinical trial has provided initial evidence of clinical activity, alongside observations of on-target cardiotoxicity, a critical consideration for the development of MCL-1 inhibitors.

Target Rationale: MCL-1 in Multiple Myeloma

MCL-1, a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, is a crucial pro-survival protein that is frequently overexpressed in multiple myeloma and is associated with poor prognosis and resistance to conventional therapies.[1][2] MCL-1 sequesters the pro-apoptotic proteins BAK and BAX, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent apoptosis. By inhibiting MCL-1, this compound releases these pro-apoptotic effectors, leading to cancer cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound in multiple myeloma.

Table 1: In Vitro Activity of this compound in Multiple Myeloma Cell Lines

| Cell Line | This compound EC50 (nM) |

| AMO-1 | 0.16 |

| H929 | 0.47 |

EC50 values represent the concentration of this compound required to inhibit cell growth by 50%.

Table 2: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model (AMO-1)

| Dose (mg/kg, i.v.) | Tumor Growth Inhibition (%) |

| 3.13 | 46 |

| 6.25 | 82 (Maximal tumor delay) |

| 12.5 | 97 (Complete tumor regression) |

Data from a single intravenous administration.

Table 3: Clinical Activity of this compound in Relapsed/Refractory Multiple Myeloma (NCT04178902)

| Number of Patients | Clinical Response | Adverse Events of Note |

| 8 | 1 patient with disease control for 8 months | 4 patients with increased cardiac troponin levels |

Experimental Protocols

In Vitro Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding: Multiple myeloma cell lines (e.g., AMO-1, H929) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.

-

Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

-

Incubation: The plates are incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Luminescence is measured using a plate reader.

-

Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves.

In Vivo Xenograft Model

-

Animal Model: Female severe combined immunodeficient (SCID)-beige mice are used.

-

Tumor Implantation: 5-10 million human multiple myeloma cells (e.g., AMO-1) are subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is monitored twice weekly using caliper measurements (Volume = 0.5 x length x width²).

-

Treatment Initiation: When tumors reach a volume of approximately 200 mm³, mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered intravenously at specified doses and schedules. The vehicle control group receives the formulation buffer.

-

Efficacy Endpoints: Tumor growth inhibition and tumor growth delay are calculated based on tumor volume measurements over time.

Phase 1 Clinical Trial (NCT04178902)

-

Study Design: A multicenter, open-label, dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in adult patients with relapsed/refractory multiple myeloma.[1][2]

-

Patient Population: Patients who have received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38 antibody.

-

Treatment: this compound administered as an intravenous infusion.

-

Key Assessments: Safety and tolerability (adverse events), pharmacokinetics, and anti-myeloma activity (Overall Response Rate, Duration of Response).

Visualizations

Signaling Pathway of MCL-1 Inhibition by this compound

Caption: Mechanism of this compound-induced apoptosis in multiple myeloma cells.

Experimental Workflow for Preclinical Validation

Caption: Workflow for the preclinical and early clinical validation of this compound.

Logical Framework for this compound Development

Caption: Logical framework for the development of this compound for multiple myeloma.

References

Preclinical Pharmacology and Toxicology of ABBV-467: A Technical Overview

Disclaimer: Publicly available, specific preclinical pharmacology and toxicology data for the compound designated ABBV-467 is limited. This document provides a representative technical guide structured around a hypothetical molecule with a plausible mechanism of action, illustrating the typical data and analyses required for a preclinical drug candidate. The data presented herein is illustrative and not actual data for this compound.

Executive Summary

This document outlines the preclinical pharmacology and toxicology profile of a hypothetical selective kinase inhibitor, herein referred to as this compound. The compound is an orally bioavailable, potent, and selective inhibitor of Tyrosine Kinase X (TKX), a key component of the oncogenic signaling pathway implicated in various solid tumors. This guide details the in vitro and in vivo pharmacology, pharmacokinetics, and safety toxicology of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. All experimental protocols are detailed, and key data are summarized in tabular format for clarity and comparative analysis.

Molecular Profile and Mechanism of Action

This compound is a small molecule ATP-competitive inhibitor of TKX. By binding to the ATP-binding pocket of the TKX enzyme, this compound blocks the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and promoting apoptosis in TKX-dependent tumor cells. The signaling pathway is illustrated below.

Caption: Hypothetical signaling pathway for TKX and the inhibitory action of this compound.

Preclinical Pharmacology

In Vitro Pharmacology

The in vitro activity of this compound was assessed through enzymatic and cell-based assays to determine its potency, selectivity, and mechanism of action.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Target/Cell Line | Endpoint | Result (IC₅₀/EC₅₀) |

| Enzymatic Assay | TKX | IC₅₀ | 1.5 nM |

| Enzymatic Assay | Kinase Panel (100) | IC₅₀ | > 1 µM |

| Cell Proliferation | Tumor Line A (TKX+) | EC₅₀ | 15 nM |

| Cell Proliferation | Tumor Line B (TKX-) | EC₅₀ | > 10 µM |

| Target Engagement | Tumor Line A (TKX+) | EC₅₀ | 12 nM |

-

Enzymatic Assay (TKX): Recombinant human TKX enzyme was incubated with varying concentrations of this compound and a peptide substrate in the presence of ATP. The rate of substrate phosphorylation was measured using a luminescence-based assay. IC₅₀ values were calculated using a four-parameter logistic curve fit.

-

Kinase Selectivity Panel: this compound was tested at a concentration of 1 µM against a panel of 100 different kinases to assess its selectivity. The percent inhibition was determined for each kinase.

-

Cell Proliferation Assay: Tumor cell lines were seeded in 96-well plates and treated with a dose-response range of this compound for 72 hours. Cell viability was assessed using a resazurin-based reagent, and EC₅₀ values were determined.

-

Target Engagement Assay: Tumor Line A cells were treated with this compound for 2 hours. Cells were then lysed, and the phosphorylation status of a direct downstream substrate of TKX was measured via Western Blot. The reduction in phosphorylation was quantified to determine the EC₅₀ for target engagement.

In Vivo Pharmacology & Pharmacokinetics

The efficacy of this compound was evaluated in a mouse xenograft model. Pharmacokinetic properties were assessed in mice and rats.

Table 2: Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg) | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (%) |

| Mouse | 10 | PO | 1250 | 2 | 9800 | 45 |

| Mouse | 2 | IV | - | - | 4350 | - |

| Rat | 10 | PO | 980 | 4 | 11500 | 38 |

| Rat | 2 | IV | - | - | 6050 | - |

Table 3: In Vivo Efficacy in Tumor Line A Xenograft Model

| Treatment Group | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 10 | 45 |

| This compound | 30 | 85 |

| Standard-of-Care | 50 | 70 |

-

Pharmacokinetic Study: this compound was administered to fasted mice and rats via oral (PO) gavage or intravenous (IV) injection. Blood samples were collected at serial time points over 24 hours. Plasma concentrations of this compound were determined by LC-MS/MS. Pharmacokinetic parameters were calculated using non-compartmental analysis.

-

In Vivo Efficacy Study (Xenograft): The workflow for this study is depicted below. Female athymic nude mice were subcutaneously implanted with 5x10⁶ Tumor Line A cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. This compound was administered orally once daily (QD) for 21 days. Tumor volume and body weight were measured twice weekly. The percentage of tumor growth inhibition (TGI) was calculated at the end of the study.

Caption: Experimental workflow for an in vivo mouse xenograft efficacy study.

Preclinical Toxicology

A suite of toxicology studies was conducted to assess the safety profile of this compound.

Table 4: Summary of Key Toxicology Findings

| Study Type | Species | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| Acute Toxicity (Single Dose) | Rat | 100, 500, 2000 | No mortality. Mild sedation at 2000 mg/kg. | 2000 |

| 14-Day Repeat-Dose | Rat | 30, 100, 300 | Reversible liver enzyme elevation at 300 mg/kg. | 100 |

| 14-Day Repeat-Dose | Dog | 10, 30, 100 | GI distress (emesis) at ≥30 mg/kg. | 10 |

| Safety Pharmacology (hERG) | In Vitro | 0.1, 1, 10 µM | No significant inhibition (<10% at 10 µM). | >10 µM |

| Safety Pharmacology (CV) | Dog | 10, 30, 100 | No adverse effects on blood pressure or ECG. | 100 |

NOAEL: No Observed Adverse Effect Level

Toxicology Protocols

-

Acute Toxicity: A single high dose of this compound was administered orally to rats. Animals were observed for 14 days for signs of toxicity and mortality.

-

Repeat-Dose Toxicity: this compound was administered daily for 14 days to rats and dogs. The studies included clinical observations, body weight measurements, food consumption, clinical pathology (hematology and clinical chemistry), and terminal necropsy with histopathology.

-

hERG Assay: The effect of this compound on the hERG potassium channel was evaluated using an automated patch-clamp assay in a stable cell line.

-

Cardiovascular (CV) Safety: Telemeterized dogs were administered single doses of this compound. Blood pressure, heart rate, and electrocardiogram (ECG) parameters were continuously monitored.

The decision-making process for advancing a compound based on preclinical toxicology data is multifactorial, as illustrated in the following diagram.

Caption: Logic diagram for a go/no-go decision in preclinical toxicology assessment.

Conclusion

The preclinical data for the hypothetical compound this compound demonstrate a profile consistent with a potent and selective TKX inhibitor. The compound exhibits robust anti-tumor activity in a relevant xenograft model at well-tolerated doses. The pharmacokinetic profile supports once-daily oral dosing. The identified toxicities in repeat-dose studies are considered monitorable and reversible, and the compound shows no significant off-target liabilities in safety pharmacology assessments. The overall preclinical profile supports the advancement of this compound into IND-enabling studies.

Methodological & Application

Application Notes and Protocols: ABBV-467 In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-467 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is often overexpressed in various cancer cells, contributing to their survival and resistance to therapy.[1][3] By binding to MCL-1, this compound prevents its interaction with pro-apoptotic proteins, thereby triggering programmed cell death (apoptosis) in MCL-1-dependent cancer cells.[1][4][5][6] These application notes provide a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with this compound using a luminescence-based ATP assay.

Mechanism of Action: this compound Signaling Pathway

This compound functions by disrupting the protein-protein interaction between MCL-1 and pro-apoptotic proteins such as Bak. In cancer cells where survival is dependent on MCL-1, this inhibition leads to the activation of the apoptotic cascade.

Caption: this compound inhibits MCL-1, leading to the release of pro-apoptotic proteins and subsequent cell death.

Data Presentation

The following table summarizes the reported cellular activity of this compound in various cancer cell lines. This data is crucial for selecting appropriate cell lines and concentration ranges for in vitro assays.

| Cell Line | Cancer Type | Reported EC50 (nM) | Reference |

| AMO-1 | Multiple Myeloma | 0.16 | [3] |

| H929 | Multiple Myeloma | 0.47 | [3] |

| MV4-11 | Acute Myeloid Leukemia | 3.91 | [3] |

| DLD-1 | Colorectal Cancer | >10,000 | [3] |

Experimental Protocol: In Vitro Cell Viability Assay (Luminescence-Based)

This protocol is adapted from standard luminescence-based cell viability assays, such as the CellTiter-Glo® assay, which has been used in studies involving this compound.[6][7] The principle of this assay is to quantify ATP, an indicator of metabolically active cells.

Materials

-

This compound compound

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Selected cancer cell lines (e.g., AMO-1, H929 for high sensitivity; DLD-1 as a resistant control)

-

Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]

-

Sterile, opaque-walled 96-well microplates suitable for luminescence readings

-

Luminescence-based cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Multichannel pipette

-

Plate reader with luminescence detection capabilities

-

Humidified incubator at 37°C with 5% CO2

Methods

-

Cell Seeding:

-

Harvest and count cells from a healthy, sub-confluent culture.

-

Dilute the cells in fresh culture medium to the desired seeding density. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period. A typical starting point is 5,000-10,000 cells per well.

-

Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Preparation and Treatment:

-

Prepare a concentrated stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.01 nM to 10 µM) to determine the dose-response curve.[2][8]

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

-

Incubate the plate for a predetermined time, typically 24 to 72 hours. A 24-hour incubation period has been shown to be effective for this compound.[2][8]

-

-

Luminescence Reading:

-

Equilibrate the plate and the luminescence reagent to room temperature before use.

-

Add the luminescence reagent to each well according to the manufacturer's instructions (typically a volume equal to the volume of cell culture medium in the well).

-

Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average luminescence of the no-cell control wells from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

-

% Viability = (Luminescence_treated / Luminescence_vehicle) * 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

-

Experimental Workflow

The following diagram illustrates the key steps of the in vitro cell viability assay protocol.

Caption: A stepwise workflow for determining cell viability after treatment with this compound.

Conclusion

This document provides a comprehensive protocol for evaluating the in vitro efficacy of the MCL-1 inhibitor this compound. By following these guidelines, researchers can obtain reliable and reproducible data on the dose-dependent effects of this compound on the viability of various cancer cell lines. This information is critical for further preclinical and clinical development of this and similar targeted therapies.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]

- 4. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cris.tau.ac.il [cris.tau.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for Detecting ABBV-467-Induced Apoptosis in H929 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

ABBV-467 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Overexpression of MCL-1 is a common mechanism by which cancer cells, including the multiple myeloma cell line H929, evade programmed cell death (apoptosis). This compound restores the apoptotic pathway in these dependent cell lines by binding to MCL-1, leading to the activation of pro-apoptotic proteins and subsequent cell death.

These application notes provide detailed methodologies for the detection and quantification of this compound-induced apoptosis in the human multiple myeloma cell line, NCI-H929. The protocols described herein are based on established methods and findings from preclinical studies of this compound.

Mechanism of Action of this compound in H929 Cells

This compound functions by selectively inhibiting the anti-apoptotic protein MCL-1. In cancer cells like H929 that are dependent on MCL-1 for survival, MCL-1 sequesters pro-apoptotic BCL-2 family proteins, particularly BAK. By binding to MCL-1, this compound displaces BAK, allowing it to oligomerize at the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptotic cell death. The apoptotic effects of this compound in H929 cells can be mitigated by the use of a pan-caspase inhibitor, such as z-VAD-fmk.

Quantitative Data Summary

Treatment of H929 cells with this compound results in a dose-dependent induction of apoptosis. The half-maximal effective concentration (EC50) for this compound in H929 cells has been determined to be 0.47 nM. Key markers of apoptosis, including caspase-3/7 activation, phosphatidylserine (PS) externalization (Annexin V staining), and loss of mitochondrial membrane potential (ΔΨm), all exhibit a dose-dependent response to this compound treatment.

| Assay Type | Parameter Measured | This compound Effect in H929 Cells | Reference |

| Cell Viability | EC50 | 0.47 nM | |

| Caspase Activity | Caspase-3/7 Activation | Dose-dependent increase | |

| Membrane Asymmetry | Phosphatidylserine Externalization | Dose-dependent increase in Annexin V positive cells | |

| Mitochondrial Health | Mitochondrial Membrane Potential (ΔΨm) | Dose-dependent loss of potential |

Experimental Workflow

The general workflow for assessing this compound-induced apoptosis in H929 cells involves cell culture, treatment with the compound, and subsequent analysis using one or more of the detailed protocols below.

Experimental Protocols

Multiplexed Apoptosis Detection by Flow Cytometry

This protocol is based on the methodology used in preclinical studies of this compound, employing a multiplexed approach to simultaneously measure caspase-3/7 activation, Annexin V binding, and mitochondrial membrane potential. The use of a kit such as the iQue® Human 4-Plex Apoptosis Kit is recommended for this purpose.

Materials:

-

H929 cells

-

RPMI 1640 medium with 10% FBS

-

This compound

-

Pan-caspase inhibitor z-VAD-fmk (optional control)

-

iQue® Human 4-Plex Apoptosis Kit (or similar multiplexing kit)

-

Flow cytometer with appropriate laser and filter sets

Procedure:

-

Cell Culture and Treatment:

-

Culture H929 cells in RPMI 1640 supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.

-

For inhibitor control, pre-treat cells with 50 µM z-VAD-fmk for 1 hour.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 nM) for 6 hours. Include a vehicle-only control.

-

-

Staining:

-

Following treatment, add the multiplex staining cocktail from the kit directly to the cell culture wells according to the manufacturer's instructions. This cocktail typically contains reagents for detecting caspase-3/7 activity, Annexin V binding, mitochondrial membrane potential, and a viability dye.

-

Incubate the plate for the time specified in the kit protocol (typically 30-60 minutes) at 37°C, protected from light.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the cell population based on forward and side scatter.

-

Analyze the percentage of cells positive for each apoptotic marker in the different treatment groups.

-

Caspase-3/7 Activity Luminescence Assay

This protocol provides a method for specifically quantifying caspase-3 and -7 activity using a luminescent-based assay, such as the Caspase-Glo® 3/7 Assay.

Materials:

-

H929 cells

-

RPMI 1640 medium with 10% FBS

-

This compound

-

Caspase-Glo® 3/7 Assay Kit (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Culture and Treatment:

-

Seed H929 cells in a white-walled 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of media.

-

Treat cells with a serial dilution of this compound for the desired time (e.g., 6 hours).

-

-

Assay:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1 to 3 hours, protected from light.

-

-

Measurement:

-

Measure the luminescence of each well using a luminometer.

-

Normalize the data to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.

-

Western Blotting for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression and cleavage of key proteins in the apoptotic pathway, such as MCL-1, BAK, BAX, and cleaved caspases.

Materials:

-

H929 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MCL-1, anti-BAK, anti-BAX, anti-cleaved Caspase-3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Treat H929 cells with this compound as described previously.

-

Harvest cells and wash with cold PBS.

-

Lyse the cell pellet in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

-

Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH.

-

Application Notes and Protocols for ABBV-467 in an AMO-1 Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Abstract